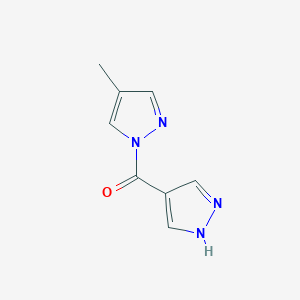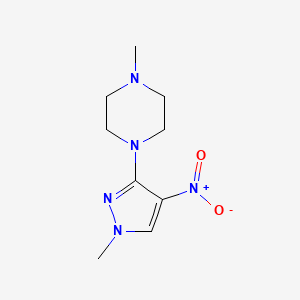![molecular formula C17H24BrN3O B10904949 2-[(3-bromophenyl)amino]-N'-(2-methylcyclohexylidene)butanehydrazide](/img/structure/B10904949.png)
2-[(3-bromophenyl)amino]-N'-(2-methylcyclohexylidene)butanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-BROMOANILINO)-N’~1~-(2-METHYLCYCLOHEXYLIDEN)BUTANOHYDRAZIDE is a complex organic compound that features a brominated aniline group and a butanohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOANILINO)-N’~1~-(2-METHYLCYCLOHEXYLIDEN)BUTANOHYDRAZIDE typically involves multiple steps, starting with the bromination of aniline to form 3-bromoaniline. This intermediate is then reacted with butanohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale bromination and subsequent hydrazide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
化学反应分析
Types of Reactions
2-(3-BROMOANILINO)-N’~1~-(2-METHYLCYCLOHEXYLIDEN)BUTANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the brominated aniline group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
科学研究应用
2-(3-BROMOANILINO)-N’~1~-(2-METHYLCYCLOHEXYLIDEN)BUTANOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2-(3-BROMOANILINO)-N’~1~-(2-METHYLCYCLOHEXYLIDEN)BUTANOHYDRAZIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The brominated aniline group can participate in hydrogen bonding and hydrophobic interactions, while the butanohydrazide moiety can form covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
相似化合物的比较
Similar Compounds
3-Bromoaniline: A simpler compound with similar brominated aniline structure.
2-Bromoaniline: Another brominated aniline derivative with different substitution pattern.
N’-Cyclohexylidenbutanohydrazide: A compound with a similar hydrazide moiety but lacking the brominated aniline group.
Uniqueness
2-(3-BROMOANILINO)-N’~1~-(2-METHYLCYCLOHEXYLIDEN)BUTANOHYDRAZIDE is unique due to the combination of its brominated aniline and butanohydrazide groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.
属性
分子式 |
C17H24BrN3O |
|---|---|
分子量 |
366.3 g/mol |
IUPAC 名称 |
2-(3-bromoanilino)-N-[(2-methylcyclohexylidene)amino]butanamide |
InChI |
InChI=1S/C17H24BrN3O/c1-3-15(19-14-9-6-8-13(18)11-14)17(22)21-20-16-10-5-4-7-12(16)2/h6,8-9,11-12,15,19H,3-5,7,10H2,1-2H3,(H,21,22) |
InChI 键 |
NEPRCGZIZAZBAP-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)NN=C1CCCCC1C)NC2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-methyl-4-nitrobenzohydrazide](/img/structure/B10904871.png)
![Methyl 6-(furan-2-yl)-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10904885.png)
![(16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]androst-5-en-17-one](/img/structure/B10904897.png)



![Tetraethyl 2,2'-[butane-1,4-diylbis(oxybenzene-4,1-diylmethylylidene)]dipropanedioate](/img/structure/B10904911.png)
![N-cyclopropyl-2-[(4-methoxyphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B10904914.png)
![5-ethoxy-2-{(E)-[2-(4-methyl-6-phenylpyrimidin-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B10904920.png)
![4-{[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10904925.png)
![N-(5-bromopyridin-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10904928.png)
![6'-amino-6-chloro-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B10904933.png)
![4-(dimethylamino)-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide](/img/structure/B10904941.png)
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B10904947.png)
